molecular formula C19H18N2O3S B2553665 N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478030-23-8

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2553665
CAS No.: 478030-23-8
M. Wt: 354.42
InChI Key: VZQZIUGZXUSKLW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a recognized and potent small-molecule inhibitor of the Activin receptor-like kinase-2 (ALK2/ACVR1), a bone morphogenetic protein (BMP) type I receptor serine/threonine kinase. Its primary research value lies in its high selectivity for ALK2 over other BMP and TGF-β receptors, making it an essential pharmacological tool for dissecting the specific signaling pathways mediated by this kinase. This compound has been extensively utilized in preclinical research focused on fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by heterotopic ossification, as FOP-associated mutations in ACVR1 lead to constitutive activation of ALK2 signaling [URL]. By potently inhibiting this aberrant signaling, the compound has been shown to effectively suppress osteogenic differentiation and the formation of heterotopic bone in relevant cellular and animal models. Furthermore, research applications extend to the field of oncology, where ALK2 signaling has been implicated in the pathogenesis of certain cancers, including diffuse intrinsic pontine glioma (DIPG), presenting a potential therapeutic target that can be probed using this inhibitor [URL]. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby competitively inhibiting its catalytic activity and downstream phosphorylation of SMAD1/5/8 proteins, ultimately modulating the expression of BMP-responsive genes.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-3-13(4-8-15)11-18-21-17(12-25-18)19(22)20-14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQZIUGZXUSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with thiourea to yield the desired thiazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results:

MicroorganismActivity (Zone of Inhibition)Reference
Escherichia coli15 mm
Staphylococcus aureus18 mm
Aspergillus niger12 mm

These findings suggest that N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer and pancreatic cancer cells:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)5.0Induction of apoptosis
Panc-1 (Pancreatic)2.5Inhibition of cell migration

In vitro assays revealed that the compound acts by modulating signaling pathways involved in cell growth and survival, making it a potential candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to existing antibiotics.

Case Study 2: Anticancer Screening

In a separate study focusing on anticancer properties, the compound was tested against multiple cancer cell lines using the Sulforhodamine B assay. The results showed significant cytotoxicity at micromolar concentrations, particularly against MCF7 cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The methoxyphenyl groups can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Derivatives
Compound Name Structural Variation vs. Target Compound Key Properties/Effects
N-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide 4-Chlorophenyl in carboxamide (vs. 4-methoxyphenyl) Increased electron-withdrawing effect; higher lipophilicity (Cl vs. OCH₃) .
N-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide 4-Fluorophenyl in carboxamide (vs. 4-methoxyphenyl) Enhanced electronegativity; smaller steric footprint (F vs. OCH₃) .
2-Benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide Benzyl substituent at thiazole-2 (vs. 4-methoxybenzyl) Reduced polarity; increased steric bulk may hinder receptor binding .

Key Observations :

  • Electron-Donating vs. Chloro (Cl) and fluoro (F) substituents, being electron-withdrawing, may alter binding kinetics or metabolic stability .
  • Steric Effects : Bulky substituents (e.g., benzyl) reduce solubility but may enhance selectivity for hydrophobic binding pockets .
Heterocyclic and Backbone Modifications
Compound Name Structural Variation vs. Target Compound Key Properties/Effects
(R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277) Tosylpiperidine at carboxamide (vs. 4-methoxyphenyl) Stereochemistry (R-configuration) critical for potassium channel inhibition .
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide Oxazole core (vs. thiazole); diazenylphenyl substituent Oxazole’s reduced hydrogen-bonding capacity may lower target affinity compared to thiazole .
N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide Piperazinyl and oxadiazole groups (vs. methoxyphenyl) Oxadiazole enhances metabolic stability; piperazine improves solubility .

Key Observations :

  • Core Heterocycle: Thiazole (C₃H₃NS) provides sulfur-mediated hydrophobic interactions, whereas oxazole (C₃H₃NO) offers weaker dipole interactions .
  • Backbone Flexibility : Rigid substituents (e.g., biphenyl in ) may restrict conformational freedom, affecting binding kinetics .
Spectral Characterization
  • IR Spectroscopy :
    • Target compound: C=O stretch (~1660–1680 cm⁻¹), NH stretch (~3150–3300 cm⁻¹) .
    • Thiazole-thione tautomers (e.g., ’s compounds 7–9): Absence of C=O and presence of C=S (~1247–1255 cm⁻¹) .
  • NMR :
    • Methoxy protons resonate at δ ~3.8 ppm (singlet). Aromatic protons in 4-methoxyphenyl groups show characteristic splitting patterns .

Biological Activity

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (referred to as Compound A) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Compound A features a thiazole ring, which is known for its diverse biological activities. The methoxyphenyl groups enhance its lipophilicity and potentially modulate its interaction with biological targets. The molecular structure can be summarized as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 318.39 g/mol

The biological activity of thiazole derivatives, including Compound A, often involves interaction with various cellular pathways:

  • Tubulin Binding : Thiazole compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This mechanism is critical in cancer therapy as it can induce apoptosis in cancer cells by disrupting mitotic spindle formation .
  • Cell Cycle Arrest : Studies indicate that Compound A can arrest cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates .

Antitumor Activity

Several studies have evaluated the antitumor potential of Compound A and related thiazole derivatives:

  • In Vitro Studies : Compound A demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating potent activity. For instance, thiazole derivatives have been reported to have IC50_{50} values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, showcasing their effectiveness in inhibiting tumor growth .
  • In Vivo Studies : In animal models, treatments with thiazole derivatives resulted in tumor growth inhibition and enhanced survival rates without significant neurotoxicity .

Neuropharmacological Effects

Thiazole compounds, including Compound A, have shown promise in neuropharmacology:

  • Anticonvulsant Activity : Certain thiazole derivatives exhibit anticonvulsant properties by modulating neurotransmitter systems and reducing neuronal excitability. For example, a related compound was found to eliminate tonic extensor phases in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and bioavailability
Methyl substitutionsIncrease cytotoxicity against cancer cells
Aromatic ringsImprove binding affinity to biological targets

Research indicates that specific substitutions on the phenyl ring can significantly enhance the compound's biological activity. For instance, electron-donating groups such as methoxy improve interactions with target proteins involved in cancer progression .

Case Studies

  • SMART Compounds : In vivo studies on SMART compounds similar to Compound A demonstrated effective binding to tubulin and substantial tumor growth inhibition in xenograft models. These compounds exhibited a range of %T/C values from 4% to 30%, indicating their potential as therapeutic agents against multidrug-resistant tumors .
  • Thiazole Derivatives Against Mycobacterium : Some thiazoles have also shown efficacy against resistant strains of Mycobacterium tuberculosis, highlighting their versatility beyond oncology applications .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide?

The synthesis typically involves coupling reactions using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as a catalyst. The reaction is carried out in polar aprotic solvents like DMF under controlled pH (5–6) and temperature (0–25°C). Purification is achieved via column chromatography or recrystallization, with structural confirmation using 1^1H NMR, 13^{13}C NMR, and mass spectrometry (MS) .

Advanced: How can researchers optimize reaction yields when steric hindrance from bis(4-methoxyphenyl) groups impedes coupling efficiency?

Steric hindrance can be mitigated by:

  • Solvent selection : Using DMSO or THF to enhance solubility of bulky intermediates.
  • Microwave-assisted synthesis : Reducing reaction time and improving homogeneity.
  • Catalyst tuning : Employing DMAP (4-dimethylaminopyridine) to activate carboxyl groups.
  • Stoichiometric adjustments : Increasing equivalents of the carboxamide precursor (1.2–1.5 equiv.) to drive the reaction .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • 1^1H NMR : To identify methoxy (-OCH3_3) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • 13^{13}C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and thiazole ring carbons.
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+^+ peak).
  • Elemental analysis : Ensures C, H, N content matches theoretical values .

Advanced: How can researchers address challenges in isolating stereoisomers during synthesis?

Stereochemical purity can be achieved via:

  • Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak® IA/IB).
  • Enantiopure precursors : Starting with resolved (R)- or (S)-configured intermediates.
  • Crystallization-induced asymmetric transformation : Leveraging solvent polarity to favor one enantiomer .

Biological Activity: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Standard assays include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via IC50_{50} determination.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Kinase inhibition profiling : Screening against tyrosine kinase panels to identify molecular targets .

Advanced: How do structural modifications (e.g., methoxy group position) influence biological activity?

Structure-activity relationship (SAR) studies show:

  • 4-Methoxy substitution : Enhances solubility and membrane permeability via hydrogen bonding.
  • Thiazole ring methylation : Reduces metabolic degradation but may decrease binding affinity.
  • Carboxamide replacement : Substituting with esters or amines alters selectivity toward kinase targets .

Analytical Chemistry: What advanced techniques resolve crystallographic or conformational ambiguities?

  • Single-crystal X-ray diffraction : Provides absolute configuration using SHELXL refinement (e.g., C–H···O interactions in packing diagrams).
  • DSC/TGA : Assess thermal stability (melting point ~147–151°C observed in related compounds).
  • HPLC-PDA : Quantifies purity (>97%) and detects trace impurities .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR).
  • QSAR models : Correlate logP values (calculated ~3.2) with cellular uptake efficiency.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What are the stability considerations for long-term storage of this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Solubility : Pre-dissolve in DMSO for biological assays to mitigate aggregation .

Advanced: How can researchers validate contradictory data in biological assays (e.g., varying IC50_{50}50​ across studies)?

  • Dose-response replication : Conduct triplicate experiments with internal controls (e.g., doxorubicin).
  • Cell line authentication : Use STR profiling to rule out cross-contamination.
  • Assay standardization : Normalize results to ATP levels (CellTiter-Glo®) or mitochondrial activity .

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